molecular formula C9H11NO3 B1375636 Methyl 2-hydroxy-3-(methylamino)benzoate CAS No. 98996-47-5

Methyl 2-hydroxy-3-(methylamino)benzoate

Cat. No.: B1375636
CAS No.: 98996-47-5
M. Wt: 181.19 g/mol
InChI Key: BABRGRHEVUTHMM-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(methylamino)benzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-hydroxy-3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(methylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the fragrance industry due to its pleasant fruity odor and is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-methylbenzoate: Similar in structure but lacks the amino group.

    Methyl 3-methylsalicylate: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

Methyl 2-hydroxy-3-(methylamino)benzoate is unique due to the presence of both hydroxyl and methylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-hydroxy-3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-7-5-3-4-6(8(7)11)9(12)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABRGRHEVUTHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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